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Compound of Interest

Compound Name: 2,6-Dibromo-4-methylaniline

Cat. No.: B181599 Get Quote

A detailed examination of the structural nuances of 2,6-Dibromo-4-methylaniline and its key

derivatives, the N-acetyl and 4-nitro analogues, is presented through a comprehensive

spectroscopic comparison. This guide provides researchers, scientists, and drug development

professionals with quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS), alongside detailed experimental protocols and visual

representations of the molecular frameworks.

This comparative analysis delves into the characteristic spectroscopic signatures of 2,6-
Dibromo-4-methylaniline, a versatile building block in organic synthesis, and explores how

the introduction of an acetyl or a nitro group at different positions on the molecule alters its

spectral properties. The presented data offers a foundational understanding for the

identification, characterization, and quality control of these compounds in various research and

development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for 2,6-Dibromo-4-methylaniline and its N-acetyl and 4-nitro

derivatives.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
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Compound
Aromatic
Protons (H-
3, H-5)

-NH₂
Protons

-CH₃
Protons

Other
Protons

Solvent

2,6-Dibromo-

4-

methylaniline

~7.1 (s, 2H)
~4.6 (br s,

2H)
~2.2 (s, 3H) - CDCl₃

N-acetyl-2,6-

dibromo-4-

methylaniline

~7.2 (s, 2H)
~7.5 (br s,

1H, -NH)
~2.3 (s, 3H)

~2.1 (s, 3H, -

COCH₃)
CDCl₃

2,6-Dibromo-

4-nitroaniline

8.28 (s, 2H)

[1]

6.78 (br s,

2H)[1]
- - DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Compo
und

C1 C2, C6 C3, C5 C4 -CH₃
Other
Carbon
s

Solvent

2,6-

Dibromo-

4-

methylani

line

~142 ~110 ~132 ~130 ~20 - CDCl₃

N-acetyl-

2,6-

dibromo-

4-

methylani

line

~140 ~115 ~135 ~133 ~21

~168 (-

C=O),

~24 (-

COCH₃)

CDCl₃

2,6-

Dibromo-

4-

nitroanilin

e

~155 ~109 ~126 ~138 - - DMSO-d₆
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Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compound
N-H
Stretching

C=O
Stretching

NO₂
Stretching

C-Br
Stretching

Aromatic
C=C
Stretching

2,6-Dibromo-

4-

methylaniline

~3400-3200

(doublet)
- - ~600-500 ~1600, ~1480

N-acetyl-2,6-

dibromo-4-

methylaniline

~3300 ~1660 - ~600-500 ~1600, ~1470

2,6-Dibromo-

4-nitroaniline

~3400-3300

(doublet)
-

~1530

(asymmetric),

~1350

(symmetric)

~600-500 ~1610, ~1470

Table 4: Mass Spectrometry (MS) Data (m/z)

Compound Molecular Ion [M]⁺ Key Fragment Ions Ionization Method

2,6-Dibromo-4-

methylaniline

263/265/267 (isotope

pattern)

184/186 ([M-Br]⁺),

105 ([M-2Br]⁺)

Electron Ionization

(EI)

N-acetyl-2,6-dibromo-

4-methylaniline

305/307/309 (isotope

pattern)

263/265/267 ([M-

COCH₂]⁺), 222/224

([M-Br-COCH₃]⁺)

Electron Ionization

(EI)

2,6-Dibromo-4-

nitroaniline

294/296/298 (isotope

pattern)[2]

264/266/268 ([M-

NO]⁺), 248/250/252

([M-NO₂]⁺), 168 ([M-

NO₂-Br]⁺)[2]

Electron Ionization

(EI)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7 mL

of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5

mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR: 16 scans were acquired with a spectral width of 16 ppm, an acquisition time of 4

seconds, and a relaxation delay of 1 second.

¹³C NMR: 1024 scans were acquired with a spectral width of 250 ppm, an acquisition time of

1 second, and a relaxation delay of 2 seconds. All ¹³C NMR spectra were proton-decoupled.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample was finely ground with dry potassium

bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin,

transparent pellet using a hydraulic press.

Data Acquisition: FTIR spectra were recorded using a Fourier Transform Infrared spectrometer.

The spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A

background spectrum of a pure KBr pellet was recorded and automatically subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The solid samples were introduced into the mass spectrometer via a

direct insertion probe.

Data Acquisition: Mass spectra were obtained using an electron ionization (EI) source. The

electron energy was set to 70 eV. The spectra were recorded over a mass-to-charge (m/z)

range of 50-500.

Visualizing Structural Relationships and
Experimental Workflow
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The following diagrams, generated using the DOT language, illustrate the structural

relationships between the compared compounds and the general workflow of the spectroscopic

analysis.
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Caption: Experimental workflow for spectroscopic analysis.
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(-NH₂ → -NHCOCH₃)
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C₆H₄Br₂N₂O₂

Nitration & Demethylation
(-CH₃ → -NO₂)

Click to download full resolution via product page

Caption: Structural relationships of the analyzed compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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